![molecular formula C16H20BrNO2 B5233640 3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BINA and is a selective antagonist of the M1 muscarinic acetylcholine receptor.
Wirkmechanismus
BINA is a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and memory. By blocking this receptor, BINA can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that BINA can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, BINA has been shown to increase the density of dendritic spines in the hippocampus, which is a region of the brain associated with learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BINA in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BINA is its relatively low potency compared to other M1 muscarinic acetylcholine receptor antagonists.
Zukünftige Richtungen
There are several future directions for research on BINA. One area of interest is the potential use of BINA in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, researchers are exploring the use of BINA in combination with other compounds to enhance its therapeutic effects. Finally, there is ongoing research on developing more potent M1 muscarinic acetylcholine receptor antagonists that could be used in place of BINA.
In conclusion, BINA is a promising compound with potential therapeutic applications for treating various neurological disorders. Its selectivity for the M1 muscarinic acetylcholine receptor makes it an attractive target for research, and ongoing studies are exploring its potential in treating other disorders and developing more potent compounds.
Synthesemethoden
The synthesis of BINA involves the reaction of 1-bromo-2-naphthol with N-(2-methoxyethyl)-1-propanamine in the presence of a base. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
BINA has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Studies have shown that BINA can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BINA has been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-19-12-10-18-9-4-11-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQUHLTTFUKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.